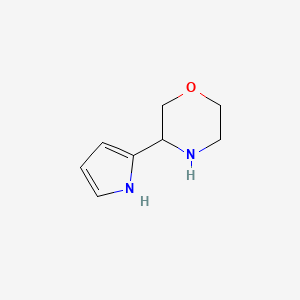![molecular formula C7H14ClNO3 B13488627 (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor.
Amino Acid Derivatization: The oxolane ring is then functionalized to introduce the amino acid moiety. This can be achieved through various methods, including the use of protecting groups to ensure selective reactions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an enzyme inhibitor or activator, influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride: This is a stereoisomer of the compound , differing in the configuration of the oxolane ring.
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride: Another stereoisomer with a different configuration at the amino acid moiety.
Uniqueness
The uniqueness of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in various applications.
Eigenschaften
Molekularformel |
C7H14ClNO3 |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
ISXQMVZLBLXIDJ-IBTYICNHSA-N |
Isomerische SMILES |
C1C[C@@H](OC1)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1CC(OC1)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)



![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)


![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)



![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)

